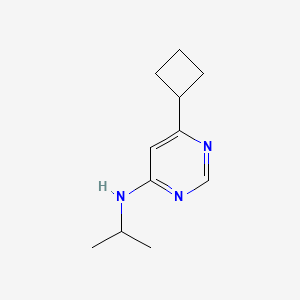

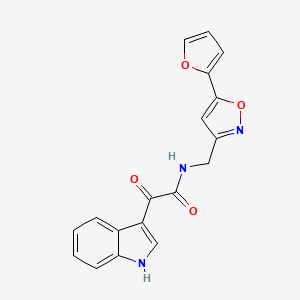

![molecular formula C20H17NO4S2 B3013513 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 1414727-25-5](/img/structure/B3013513.png)

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thiazolidine derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The specific structure of this compound suggests it may have been derived from aryl-2-sulfanylpropenoic acids, which are known to react under various conditions to form different products, including thiazolidinone derivatives with potential antibiotic properties.

Synthesis Analysis

The synthesis of related thiazolidinone compounds involves the reaction of aryl-2-sulfanylpropenoic acids with trichloroacetonitrile. This reaction can proceed under different conditions to yield various products. For instance, in absolute ethanol and with triethylamine at room temperature, 1,3-oxathiolan-5-one derivatives are formed. Alternatively, when the reaction is conducted in primary alcohols under reflux, 2-alkoxy-2-trichloromethylthiazolidin-4-one derivatives are obtained. Furthermore, in glacial acetic acid under reflux, 5-arylmethylene-2,4-thiazolidinediones are produced. These reactions are confirmed by elemental and spectral data, and their mechanisms have been postulated .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a core 1,3-thiazolidine ring, which in the case of the compound of interest, is likely to be substituted at various positions. The presence of a 4-oxo group and a 2-sulfanylidene moiety indicates a high reactivity and potential for further chemical transformations. X-ray crystallography has been used to confirm the structure of related compounds, which provides a reliable method for determining the precise configuration of these molecules .

Chemical Reactions Analysis

The chemical reactivity of thiazolidine derivatives is influenced by the substituents on the thiazolidine ring. The presence of an arylmethylidene group, as in the compound of interest, suggests that it could participate in various chemical reactions, potentially including nucleophilic addition or cycloaddition reactions. The sulfanyl group also provides a site for further chemical modifications, such as oxidation or alkylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties typical of thiazolidinones. These could include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of oxygen and sulfur atoms, and a certain degree of acidity due to the propanoic acid moiety. The compound's stability, melting point, and other physical properties would be determined by the nature of its substituents and the overall molecular conformation .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

Thiazolidinone derivatives, like the compound , show promise in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which share structural similarities with thiazolidinones, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

Compounds structurally related to the query compound have shown significant antimicrobial and antifungal properties. For instance, certain new thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities, with some showing promising results (Gouda, Berghot, Shoeib, & Khalil, 2010). This suggests the potential use of thiazolidinone derivatives in developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Activities

Thiazolidinone derivatives have been explored for their potential anti-inflammatory and analgesic properties. A study reported the synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial activities. Some compounds exhibited moderate anti-inflammatory activity and were found to be promising antibacterial and antifungal agents (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010). This highlights the potential therapeutic applications of thiazolidinone derivatives in treating inflammation and pain.

Anticancer Activity

Another research area for thiazolidinone derivatives is their anticancer activity. A study synthesized a series of novel thiazolidinone derivatives and evaluated them for trypanocidal and anticancer activities. Some compounds showed significant selectivity indices and non-toxicity towards human primary fibroblasts, indicating their potential as anticancer agents (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).

Propiedades

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c1-25-15-9-7-14(8-10-15)12-17-18(22)21(20(26)27-17)16(19(23)24)11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,23,24)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUTYELDIHZELF-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

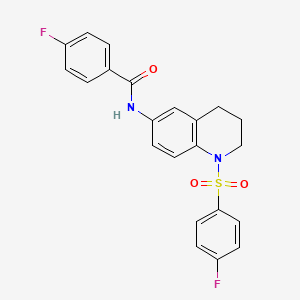

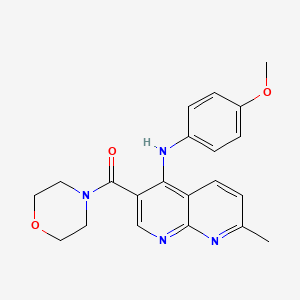

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

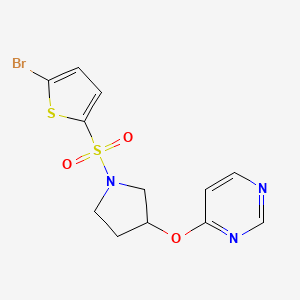

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)

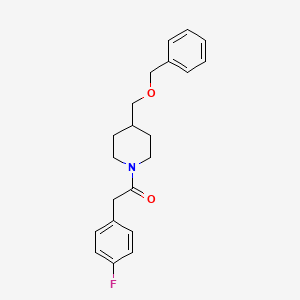

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

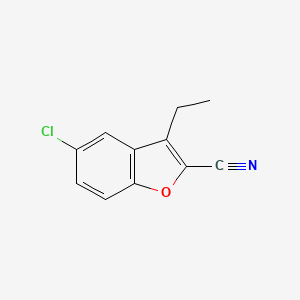

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)